3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety and a propionic acid group. Benzimidazole derivatives are known for their diverse biological activities, making them valuable in pharmaceutical applications.
The synthesis and characterization of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid have been documented in various scientific studies and patents. It is commercially available from suppliers like Santa Cruz Biotechnology and Matrix Scientific, reflecting its relevance in research and development within the life sciences sector .
This compound can be classified as follows:
The synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid typically involves the construction of the benzimidazole ring system followed by the introduction of the propionic acid moiety. Various synthetic routes have been explored, including:
The synthesis may require specific reagents such as strong acids or bases, solvents like ethyl acetate or dichloromethane, and conditions such as controlled temperature and pressure to optimize yield and purity. For example, one method involves heating the reactants under reflux conditions to facilitate the reaction .
The molecular structure of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid features a benzimidazole ring attached to a propionic acid group. The structural formula can be represented as:
Key structural data include:
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid can participate in various chemical reactions, including:
The reaction conditions (temperature, pressure, solvent) can significantly affect the outcome, including yield and selectivity toward desired products. For instance, esterification reactions are often catalyzed by acids or bases to enhance reaction rates .
The mechanism of action for compounds like 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid often involves interaction with specific biological targets. For instance:
Research indicates that modifications on the benzimidazole ring can significantly alter biological activity, suggesting structure–activity relationships are crucial for optimizing therapeutic effects .
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid typically exhibits:
Key chemical properties include:
This compound has various applications in scientific research:
The synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid (CAS not specified) relies on strategic functionalization of the benzimidazole core. The benzimidazole scaffold is typically constructed via acid-catalyzed cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or carbonyl equivalents. For 5-substituted derivatives like the target compound, regioselective electrophilic substitution at the C5 position is critical due to the electron-donating nature of the imidazole nitrogen. Methodologies adapted from analogous compounds include:
Table 1: Synthetic Methods for Benzimidazole-Propionic Acid Derivatives
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Diethyl ether cyclization | RT, 24h | 55–85% | High yields for electron-neutral groups |
Toluene reflux | 110°C, 6h | 65–86% | Suitable for electron-deficient rings |
Alkaline cyclization | NaOH, 60°C | 40–60% | Resolves hindered cyclizations |
Electron-withdrawing substituents (e.g., -NO₂ at C5) require alkaline post-treatment to achieve cyclization, as direct methods fail due to electronic deactivation [3].
Substituent position profoundly influences bioactivity:
Table 2: Impact of Substituent Position on Biological Activity
Position | Substituent | Target | Activity Shift |
---|---|---|---|
C2 | Methyl | COX-2 | ↑ Selectivity (470-fold vs. COX-1) |
C5 | Propionic acid | Cytokine release | ↓ TNF-α, IL-6 (30–40% reduction) |
C5 | -NO₂ | CB2 | ↓ Affinity (Kᵢ > 10 μM) |
N1 | Cyclobutylmethyl | CB2 | ↑ Agonism (Kᵢ = 1.6 nM) |
The propionic acid side chain confers three key bioactivities:
Notably, chain length is critical: Propionic acid (C3) outperforms acetic (C2) or butyric (C4) analogs in cytokine suppression due to optimal fit in the COX-2 hydrophobic tunnel [3] [4].
SAR trends across benzimidazole classes reveal scaffold-specific bioactivity:
Table 3: SAR Comparison Across Benzimidazole Drug Classes
Compound Class | Key Substituents | Primary Target | Potency |
---|---|---|---|
5-Propionic acid | C2-methyl, C5-CH₂CH₂COOH | COX-2/TNF-α | IC₅₀ = 8.17 μM (COX-1) |
5-Carboxamide | C5-CONH₂, N1-alkyl | CB2 | Kᵢ = 3.3 nM |
2-Aminopyridin-4-yl | C2-heteroaryl | 5-Lipoxygenase | IC₅₀ = 8.41 μM |
5-Trifluoromethyl | N1-butyl, C2-aryl | Bacterial efflux | MIC = 2 μg/mL |
The C5-propionic acid group uniquely balances anti-inflammatory effects and low cytotoxicity (94–97% cell viability at 100 μg/mL) [3] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7